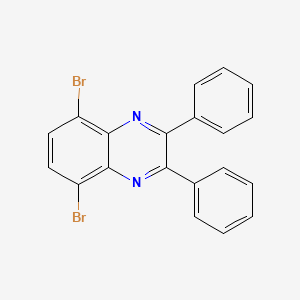

5,8-Dibromo-2,3-diphenylquinoxaline

Beschreibung

Significance of the Quinoxaline (B1680401) Core in Advanced Heterocyclic Chemistry

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. ipp.ptijpsjournal.com This structural motif is a cornerstone in advanced heterocyclic chemistry due to its versatile applications, stemming from its unique electronic properties and synthetic accessibility. ipp.ptresearchgate.net The presence of two nitrogen atoms in the pyrazine ring imparts electron-withdrawing characteristics, making the quinoxaline core an excellent building block for a variety of functional materials and biologically active molecules. researchgate.netpharmacophorejournal.com

The quinoxaline nucleus is a key component in a wide array of compounds with significant industrial and pharmaceutical value. ipp.ptijpsjournal.com Its derivatives are integral to the development of organic light-emitting diodes (OLEDs), polymers, and various pharmaceutical agents. researchgate.net The thermal stability and low band gap of conjugated quinoxaline-containing polymers make them particularly suitable for optical devices. researchgate.net In the realm of medicinal chemistry, quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.govmdpi.com

Rationale for 5,8-Dibromination and 2,3-Diphenyl Substitution in Quinoxaline Derivatives

The specific substitution pattern of 5,8-dibromo-2,3-diphenylquinoxaline is a deliberate design choice to modulate its chemical and physical properties for specific applications.

The substitution of two phenyl groups at the 2 and 3 positions of the pyrazine ring also plays a critical role. These bulky phenyl groups can influence the molecule's conformation and intermolecular interactions, which are key factors in the solid-state packing and, consequently, the performance of organic electronic devices. rsc.org The synthesis of 2,3-diphenylquinoxaline (B159395) derivatives is a well-established process, often involving the condensation of an o-phenylenediamine (B120857) with benzil (B1666583). researchgate.netijiset.comscribd.com This straightforward synthesis allows for the creation of a diverse library of compounds with tailored properties. The combination of the electron-withdrawing dibrominated quinoxaline core and the tunable electronic nature of the diphenyl substituents creates a versatile donor-acceptor (D-A) architecture. rsc.org This architecture is highly desirable in the design of materials for optoelectronic applications, as it facilitates intramolecular charge transfer (ICT), a key process in the functioning of many organic electronic devices. rsc.org

Historical Context and Evolution of Research on this compound

Research into quinoxaline and its derivatives dates back many years, with initial interest sparked by their presence in various natural products and their wide range of biological activities. ipp.ptijpsjournal.compharmacophorejournal.com The synthesis of the basic 2,3-diphenylquinoxaline structure is a classic organic reaction that has been refined over time to be more efficient and environmentally friendly. ijiset.comresearchgate.net

The specific focus on this compound is a more recent development, driven by the burgeoning field of organic electronics. As the demand for new materials with tailored electronic properties grew, researchers began to explore the effects of specific substitutions on the quinoxaline core. The synthesis and characterization of this compound and its use as a building block for more complex molecules have been reported in the context of developing materials for organic photovoltaics and other electronic applications. tcichemicals.com The evolution of research has moved from fundamental synthesis and characterization to the strategic design and application of this compound in advanced materials science.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 94544-77-1 | tcichemicals.comglpbio.comchemicalbook.comlabproinc.comchemspider.comaablocks.comepa.gov |

| Molecular Formula | C₂₀H₁₂Br₂N₂ | glpbio.comlabproinc.comchemspider.comaablocks.comepa.gov |

| Molecular Weight | 440.14 g/mol | labproinc.comaablocks.com |

| Appearance | Very Pale Yellow Solid | labproinc.com |

| Melting Point | 222 °C | labproinc.com |

| Purity | Min. 98.0% (HPLC, N) | labproinc.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,8-dibromo-2,3-diphenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2N2/c21-15-11-12-16(22)20-19(15)23-17(13-7-3-1-4-8-13)18(24-20)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELMSURPXIAXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC=CC=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625927 | |

| Record name | 5,8-Dibromo-2,3-diphenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94544-77-1 | |

| Record name | 5,8-Dibromo-2,3-diphenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-Dibromo-2,3-diphenylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,8 Dibromo 2,3 Diphenylquinoxaline

Established Reaction Pathways

Traditional synthetic routes provide a reliable foundation for producing 5,8-Dibromo-2,3-diphenylquinoxaline, primarily through cyclocondensation reactions using specifically brominated starting materials.

The most common and direct method for synthesizing quinoxaline (B1680401) scaffolds is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. ajrconline.orgsapub.org For the specific synthesis of this compound, this pathway involves the reaction between 3,6-dibromo-1,2-benzenediamine and benzil (B1666583) .

This reaction is typically carried out by refluxing the two precursors in a suitable solvent, such as rectified spirit or ethanol (B145695). ijiset.compharmacyinfoline.com The process involves dissolving the diamine and benzil in the warm solvent, followed by heating the mixture for a period, often around 30 minutes to an hour, to drive the condensation and subsequent cyclization to form the stable quinoxaline ring system. pharmacyinfoline.comresearchgate.net Upon completion, the product is often precipitated by adding water and can be purified through recrystallization from a solvent like ethanol. ijiset.compharmacyinfoline.com

Alternative, multi-step pathways can be employed, which may involve reduction as a key step. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent in organic synthesis, capable of reducing functional groups like ketones and aldehydes. researchgate.netrsc.org While less direct than cyclocondensation, a theoretical sequence could involve the reduction of a precursor molecule. For instance, a suitably substituted dinitro-dibromobenzene could be reduced to the corresponding 3,6-dibromo-1,2-benzenediamine. This freshly prepared diamine would then be condensed with benzil to yield the final product. In such condensation reactions, sodium acetate (B1210297) can function as a mild base or buffer to facilitate the reaction.

Green Chemistry Principles in Quinoxaline Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic protocols, a trend that is highly applicable to quinoxaline synthesis. benthamdirect.combenthamscience.com These green chemistry approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents. ijirt.org

Ultrasonic-assisted organic synthesis has emerged as a powerful green technique for accelerating reactions. benthamdirect.comniscpr.res.in The application of ultrasound can dramatically reduce reaction times and improve yields for quinoxaline synthesis compared to conventional heating methods. ijiset.comscielo.br The physical phenomenon of acoustic cavitation enhances mass transfer and reaction rates, often under milder conditions. ijirt.org

For the synthesis of the parent compound, 2,3-diphenylquinoxaline (B159395), studies have shown a significant improvement with sonication. One conventional method using reflux in rectified spirit yielded 75% of the product in 1 to 1.5 hours, whereas an ultrasound-assisted method produced a 97% yield in just 8 minutes. ijiset.com Some ultrasonic protocols for quinoxaline synthesis have been developed that are entirely catalyst-free, further enhancing their green credentials. scielo.briaea.org

Table 1: Comparison of Conventional vs. Ultrasonic Synthesis for 2,3-Diphenylquinoxaline

| Method | Reaction Time | Yield | Source |

|---|---|---|---|

| Conventional Reflux | 1 - 1.5 hours | 75% | ijiset.com |

| Ultrasonic Irradiation | 8 minutes | 97% | ijiset.com |

The choice of solvent is a critical component of green synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into quinoxaline synthesis has focused on replacing these with environmentally benign alternatives like water and ethanol. ijirt.orgresearchgate.net

In studies optimizing reaction conditions under ultrasound, various protic and aprotic solvents were evaluated. While solvents like DMF, THF, and DMSO provided good yields, ethanol was often identified as the solvent of choice, offering an excellent balance of high yield and short reaction time. niscpr.res.in The use of water as a solvent is also highly attractive from a green chemistry perspective. researchgate.netrsc.org

Table 2: Effect of Solvent on Ultrasound-Assisted Quinoxaline Synthesis

| Solvent | Result | Source |

|---|---|---|

| Ethanol (EtOH) | Solvent of choice in terms of yield and reaction time. | niscpr.res.in |

| Methanol (MeOH) | Good yield. | niscpr.res.in |

| Dimethylformamide (DMF) | Good yield. | niscpr.res.in |

| Tetrahydrofuran (THF) | Good yield. | niscpr.res.in |

| Dimethyl sulfoxide (B87167) (DMSO) | Good yield. | niscpr.res.in |

| Water (H₂O) | Lower yield compared to other solvents. | niscpr.res.in |

Optimization of Reaction Conditions and Yields in Scalable Syntheses

Optimizing reaction conditions is crucial for transitioning a synthesis from a laboratory scale to a larger, more industrial production. This involves a systematic study of variables such as catalysts, solvents, temperature, and reaction time to maximize yield and purity while minimizing cost and environmental impact. researchgate.netufms.br

For quinoxaline synthesis, optimization efforts have explored various catalysts under different conditions. For instance, the sonochemical synthesis of 2,3-diphenylquinoxaline was studied with several different catalysts, revealing that the choice of catalyst could significantly affect both the reaction time and the final yield. This highlights the importance of catalyst screening in developing highly efficient protocols suitable for scalable synthesis. ajrconline.orgresearchgate.net The use of reusable nanocatalysts also presents a promising avenue for scalable green synthesis, as the catalyst can be recovered and used in multiple cycles. rsc.org

Table 3: Catalytic Optimization for Sonochemical Synthesis of 2,3-Diphenylquinoxaline

| Catalyst | Reaction Time (min) | Yield (%) | Source |

|---|---|---|---|

| No Catalyst | 15 | 62 | researchgate.net |

| ZnCl₂ | 5 | 94 | researchgate.net |

| CoCl₂ | 7 | 89 | researchgate.net |

| Ni(OAc)₂ | 10 | 76 | researchgate.net |

| Oxalic acid | 10 | 81 | researchgate.net |

| Mn(OAc)₂ | 15 | 68 | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5,8-Dibromo-2,3-diphenylquinoxaline, both ¹H and ¹³C NMR are crucial for confirming its successful synthesis and purity. mdpi.comresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the protons on the quinoxaline (B1680401) core and the two phenyl rings.

The protons on the dibrominated benzene (B151609) ring of the quinoxaline core are expected to appear as a singlet, as they are chemically equivalent. The protons of the two phenyl groups at the 2- and 3-positions would produce a more complex set of signals in the aromatic region of the spectrum. These signals typically appear as multiplets due to coupling between adjacent protons. The integration of these signals would confirm the ratio of protons in the different parts of the molecule. While numerous studies confirm the synthesis and use of this compound, specific chemical shift data from available literature is not provided in the search results. rsc.orgmdpi.com

Table 1: Representative ¹H NMR Data

| Proton Type | Expected Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Quinoxaline-H | Data not available in search results | s (singlet) |

| Phenyl-H | Data not available in search results | m (multiplet) |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a count of non-equivalent carbon atoms and information about their chemical environment (e.g., aromatic, aliphatic). The ¹³C NMR spectrum for this compound is anticipated to show a specific number of signals corresponding to the unique carbon atoms in the molecule.

Key expected signals include those for the carbon atoms directly bonded to bromine (which would be influenced by the heavy atom effect), the carbons of the pyrazine (B50134) ring, and the distinct carbons of the phenyl substituents. The chemical shifts provide insight into the electronic structure of the quinoxaline core. As with ¹H NMR, while the use of ¹³C NMR for characterization is widely cited, the specific peak data is not detailed in the available search results. rsc.orgrsc.orgmetu.edu.tr

Table 2: Representative ¹³C NMR Data

| Carbon Type | Expected Chemical Shift (δ) ppm |

|---|---|

| Quinoxaline Core Carbons | Data not available in search results |

| Phenyl Ring Carbons | Data not available in search results |

| Carbon-Bromine Bonded Carbons | Data not available in search results |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a precise molecular formula. This is critical for confirming the identity of a newly synthesized compound like this compound and distinguishing it from other compounds with the same nominal mass.

For this compound (C₂₀H₁₂Br₂N₂), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement would then be compared to this value. The close agreement between the calculated and found m/z values provides definitive evidence of the compound's elemental composition. Studies involving derivatives of this compound routinely use HRMS to confirm their structures. mdpi.comrsc.orgamazonaws.com

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Adduct | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | Data not available in search results | Data not available in search results |

Optical Spectroscopic Techniques for Electronic and Photonic Behavior

Optical spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, are vital for investigating the electronic and photophysical properties of molecules. These methods are particularly important for compounds like this compound, which serves as a building block for materials used in organic electronics, such as organic photovoltaics and light-emitting diodes. psu.eduresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The absorption spectrum provides information about the electronic structure and the extent of π-conjugation. Polymers derived from this compound show broad absorptions in the visible region, indicating their potential for light-harvesting applications. psu.eduresearchgate.net The absorption properties of these materials are directly influenced by the electronic characteristics of the quinoxaline core. rsc.org

Table 4: UV-Vis Absorption Data

| Solvent | Maximum Absorption Wavelength (λmax) |

|---|---|

| Data not available in search results | Data not available in search results |

Fluorescence Emission Spectroscopy

Fluorescence emission spectroscopy measures the light emitted from a molecule after it has absorbed light. This technique provides insights into the excited state properties of a compound and its potential as an emissive material. Derivatives of this compound are known to be fluorescent, a property that is crucial for applications in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The study of polymers incorporating this quinoxaline unit reveals strong fluorescence, with emission maxima often located in the green to red region of the spectrum, highlighting the importance of the quinoxaline scaffold in designing luminescent materials. researchgate.netresearchgate.net

Table 5: Fluorescence Emission Data

| Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) |

|---|---|---|---|

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

Photoluminescence (PL) and Thermal Photoluminescence (TPL) Spectroscopy

The photoluminescent properties of quinoxaline derivatives are central to their application in optoelectronic devices. Studies on related 2,3-diphenylquinoxaline (B159395) derivatives demonstrate that these compounds typically exhibit significant fluorescence. For instance, a vinyl benzaldehyde (B42025) capped 2,3-diphenylquinoxaline derivative has been shown to exhibit bluish-green photoluminescence with an emission maximum at 454 nm. symbiosisonlinepublishing.comvixra.org This luminescence is attributed to the π-conjugated system within the molecule. symbiosisonlinepublishing.comvixra.org

The electronic transitions responsible for the optical properties of these compounds, such as n-π* and π-π* transitions, are observed in their UV-Vis absorption spectra. symbiosisonlinepublishing.comvixra.org For a related 6-methyl-2,3-diphenylquinoxaline, these transitions were noted at 347.50 nm and 248.50 nm, respectively. symbiosisonlinepublishing.comvixra.org The strategic modification of the quinoxaline core, such as the introduction of different electron-donating groups at the 5,8 positions, allows for the tuning of the HOMO-LUMO energy gap, which in turn modulates their absorption and emission spectra. rsc.org

Electrochemical Characterization for Redox Properties

Cyclic Voltammetry (CV) for Oxidation/Reduction Potentials and n-type Doping

Cyclic voltammetry is a key technique for probing the electrochemical behavior of compounds like this compound. Quinoxaline itself is recognized as a useful n-type building block due to its high electron affinity and good thermal stability. symbiosisonlinepublishing.comvixra.org This inherent electron-accepting nature makes its derivatives suitable for applications in organic electronics. The introduction of substituents at the 2,3-positions can further stabilize the Lowest Unoccupied Molecular Orbital (LUMO), affecting the compound's reduction potential. rsc.org Similarly, modifying the 5,8-positions with electron-donating groups can tune the Highest Occupied Molecular Orbital (HOMO) level. rsc.org These modifications allow for precise control over the electrochemical properties, which is crucial for designing materials for specific electronic applications.

Thermal Analysis for Stability and Phase Transitions

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is utilized to assess the thermal stability of materials. Quinoxaline derivatives are generally known for their good thermal stability, a desirable characteristic for materials used in electronic devices that may operate at elevated temperatures. symbiosisonlinepublishing.comvixra.org

Applications in Advanced Materials and Electronic Devices

Organic Semiconductors for Electronic Devices

Quinoxaline (B1680401) derivatives are recognized for their potential as n-type semiconductor materials, exhibiting properties such as high electron mobility and suitable energy levels, which makes them promising for organic field-effect transistors (OFETs) and other electronic technologies. nih.gov The compound 5,8-Dibromo-2,3-diphenylquinoxaline serves as a crucial precursor in the synthesis of new organic semiconductors for these applications. researchgate.net

Research has demonstrated that derivatives of this compound can be processed into thin films for organic electronic devices using established industrial techniques. researchgate.net Specifically, new quinoxaline-based derivatives, synthesized from the 5,8-dibromo precursor, have been successfully fabricated into thin films using both solution-shearing (SS) and vacuum deposition methods. researchgate.net These fabrication techniques are critical for creating the uniform, high-quality layers required for efficient device operation. The ability to use both solution-based and vacuum-based methods offers flexibility in manufacturing processes, catering to different device architectures and production scales.

The performance of organic semiconductors in OTFTs is often evaluated by key metrics such as hole mobility and the current on/off ratio. While specific data for pristine this compound is not available, studies on its derivatives provide valuable insights into the potential of this class of materials.

In a study of new quinoxaline-based derivatives synthesized from this compound, the resulting materials were incorporated as the organic semiconductor layer in top-contact/bottom-gate OTFTs. researchgate.net The performance of these devices is summarized in the table below.

| Derivative | Hole Mobility (cm²/Vs) | Current On/Off Ratio |

| Derivative 1 | 1.2 x 10⁻⁵ | 1.4 x 10⁵ |

| Derivative 2 | 2.5 x 10⁻⁵ | 3.7 x 10⁵ |

| Derivative 3 | 4.1 x 10⁻⁵ | 8.2 x 10⁵ |

These results indicate that by chemically modifying the this compound backbone, it is possible to achieve materials with good hole mobilities and high current on/off ratios, which are essential for the development of efficient OTFTs. researchgate.net

The development of bipolar materials, capable of transporting both holes and electrons, is a significant goal in organic electronics as it can lead to more efficient and versatile devices. rsc.org Quinoxaline derivatives are known to exhibit bipolar characteristics, where the introduction of different amine groups to the quinoxaline core can tune the electrochemical properties to achieve balanced charge transport. rsc.org The inherent electron-accepting nature of the quinoxaline unit makes it a suitable core for designing molecules with ambipolar behavior. rsc.org While specific studies on the bipolar transport of this compound are limited, its derivatives are actively being explored for their potential in creating materials with balanced hole and electron mobilities.

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline-based materials are widely investigated for their use in various layers of OLEDs due to their favorable electronic and photophysical properties. nih.gov The compound this compound is a valuable precursor for creating materials tailored for specific functions within an OLED device.

In the emissive layer of an OLED, a host material typically makes up the bulk of the layer and provides the medium for a guest material (emitter) to luminesce. A patent has claimed that quinoxaline derivatives, including those synthesized from this compound, can be utilized as either a host or a guest material in the emitting layer. This versatility highlights the potential for this class of compounds to be engineered for various roles in the light-emitting process.

The electron-deficient nature of the quinoxaline core makes its derivatives well-suited for use as electron-transporting materials (ETMs) in OLEDs. nih.gov An efficient electron transporting layer (ETL) is crucial for balancing the charge carriers (electrons and holes) within the emissive layer, leading to higher device efficiency. A patent has disclosed the use of a quinoxaline derivative, synthesized from this compound, as the material for the electron transporting layer in an OLED device. This demonstrates the practical application of this compound as a building block for creating functional ETMs.

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

The electron-accepting properties of the quinoxaline unit make this compound a key component in the synthesis of materials for organic solar cells.

Utilization as Electron-Accepting Monomers in Conjugated Polymers

This compound serves as an electron-accepting monomer in the creation of donor-acceptor (D-A) type conjugated polymers. metu.edu.trrsc.org These polymers are central to the active layer of bulk heterojunction (BHJ) solar cells, where they are blended with an electron acceptor material. The imine nitrogens in the quinoxaline structure contribute to its electron-accepting character. metu.edu.tr By copolymerizing this quinoxaline derivative with various electron-donating monomers, polymers with tailored electronic and optical properties can be synthesized. metu.edu.trrsc.org These polymers are designed to have a broad absorption spectrum in the visible region and appropriate energy levels to facilitate efficient charge separation and transport. metu.edu.trrsc.org

For example, random copolymers have been synthesized using this compound along with other monomers like benzodithiophene and benzotriazole (B28993) derivatives. metu.edu.trrsc.org The resulting polymers have been utilized as the donor material in BHJ devices, with fullerene derivatives like PC71BM acting as the acceptor. metu.edu.trrsc.org

Integration into Donor-Acceptor (D-A) Configurations for Solar Energy Conversion

The D-A architecture is a fundamental design principle for organic photovoltaic materials. By strategically combining electron-donating and electron-accepting units within a single polymer chain, a low bandgap can be achieved, allowing for broader absorption of the solar spectrum. The this compound unit is a popular choice for the acceptor moiety in these D-A copolymers. capes.gov.brrsc.org

The synthesis of such polymers often involves cross-coupling reactions like Suzuki or Stille coupling, where the dibrominated quinoxaline is reacted with a stannylated or boronic acid-functionalized donor monomer. metu.edu.trcapes.gov.br The choice of the donor unit allows for fine-tuning of the polymer's bandgap and energy levels. capes.gov.br For instance, copolymers incorporating fluorene, carbazole, and dithienopyrrole as donor segments have been synthesized and investigated in polymer solar cells. capes.gov.br

Strategies for Enhanced Power Conversion Efficiency (PCE)

Several strategies are employed to enhance the power conversion efficiency (PCE) of solar cells based on polymers containing this compound.

One key approach is the selection of appropriate substituents on the quinoxaline unit and the comonomer. By varying the substituent groups, the electronic band gap, charge mobilities, and morphology of the polymer blend can be modulated. rsc.orgresearchgate.net This fine-tuning is critical for optimizing the open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF) of the solar cell.

Morphology control of the active layer is another crucial factor. The use of solvent additives during film deposition can significantly impact the nanoscale morphology of the donor-acceptor blend. rsc.org Additives can promote the formation of well-distributed phases, leading to more balanced charge transport and, consequently, a higher PCE. rsc.org

Device architecture also plays a significant role. Inverted device structures, for example, have been shown to yield satisfactory PCEs and improved stability to ambient exposure. rsc.org Furthermore, the development of non-fullerene acceptors (NFAs) has led to significant progress in OPV performance, with PCEs reaching over 20%. researchgate.net

| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

|---|---|---|---|---|---|

| P1 | PC71BM | 2.03 | - | - | - |

| P2 | PC71BM | 2.22 | - | - | - |

| P3 | PC71BM | 1.52 | - | - | - |

| TQ1-based | PC71BM | 7.08 | - | - | - |

| P2 (fused quinoxaline) | - | 3.8 | 0.88 | 9.1 | 48 |

Development as Low-Cost and Stable Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

Beyond organic solar cells, quinoxaline-based materials are showing great promise as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). rsc.orgrsc.org A significant challenge in the commercialization of PSCs is the high cost and instability of the commonly used HTM, spiro-OMeTAD. rsc.orgrsc.org

Researchers have developed novel, low-cost, and stable quinoxaline-based HTMs with a donor-acceptor-donor (D-A-D) molecular configuration. rsc.orgrsc.org In this design, the electron-deficient quinoxaline core acts as the acceptor, flanked by electron-donating arylamine units. rsc.orgrsc.org This D-A-D structure helps to rationally modulate the highest occupied molecular orbital (HOMO) energy level for better alignment with the valence band of the perovskite, improve stability, and reduce cost. rsc.orgrsc.org

One such HTM, TQ2, has demonstrated a maximum power conversion efficiency of 19.62%, outperforming spiro-OMeTAD under the same conditions. rsc.orgrsc.org The synthesis of these quinoxaline-based HTMs can be achieved through a straightforward one-step Suzuki-Miyaura cross-coupling reaction, offering a significant cost advantage over the multi-step synthesis of spiro-OMeTAD. acs.org These HTMs also exhibit excellent electrochemical stability and efficient hole extraction from the perovskite layer. acs.orgresearchgate.net

| HTM | PCE (%) |

|---|---|

| TQ1 | 14.27 |

| TQ2 | 19.62 |

| spiro-OMeTAD | 18.54 |

Luminescent Solar Concentrators (LSCs)

Luminescent solar concentrators (LSCs) are devices that collect solar radiation over a large area and concentrate it onto smaller, more efficient photovoltaic cells. rsc.orgresearchgate.net The performance of LSCs heavily relies on the photophysical properties of the fluorophores embedded within a transparent matrix.

Donor-acceptor-donor (D-A-D) fluorophores based on a central quinoxaline acceptor core have been investigated for their application in LSCs. rsc.orgresearchgate.net In these molecules, the 2,3-diphenylquinoxaline (B159395) unit acts as the acceptor, while various electron-donating groups, such as triarylamines or phenothiazine, are attached at the 5 and 8 positions. rsc.orgresearchgate.net This design allows for the tuning of the absorption and emission spectra of the fluorophore.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Findings

5,8-Dibromo-2,3-diphenylquinoxaline has established itself as a critical intermediate in the field of organic electronics and materials science. Its chemical structure, featuring a diphenylquinoxaline core flanked by two bromine atoms at the 5 and 8 positions, makes it an ideal scaffold for constructing complex, high-performance organic molecules. The key academic contribution of this compound lies in its utility as a versatile building block for synthesizing a variety of derivatives with tailored optoelectronic properties. tcichemicals.com

The primary research finding associated with this compound is its successful application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. libretexts.orgcnr.it This reaction allows for the strategic introduction of various aryl or vinyl groups at the bromine sites, enabling the synthesis of donor-acceptor-donor (D–A–D) type fluorophores. cnr.it For instance, researchers have successfully synthesized novel quinoxaline-based fluorophores (DQ1, DQ2, and DQ3) by reacting this compound with different boronic acids or esters. cnr.it These reactions demonstrate the compound's role in creating materials for applications such as luminescent solar concentrators, which benefit from the unique electronic properties of the resulting structures. cnr.itchemimpex.com

The research underscores the compound's importance in developing materials for organic photovoltaics and as acceptor monomers for polymer semiconductors. tcichemicals.com The ability to systematically modify the molecular structure through the dibromo positions allows for fine-tuning of energy levels (HOMO/LUMO), absorption spectra, and fluorescence, which are crucial for device performance. wu.ac.th

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 94544-77-1 epa.govglpbio.com |

| Molecular Formula | C₂₀H₁₂Br₂N₂ epa.govuni.lu |

| Molecular Weight | 440.138 g/mol epa.gov |

| Appearance | White to Light yellow powder/crystal tcichemicals.com |

| Purity | >98.0% (HPLC) tcichemicals.com |

| Melting Point | 220.0 to 224.0 °C tcichemicals.com |

Emerging Trends and Novel Research Avenues for this compound

The primary emerging trend for this compound revolves around its use in creating sophisticated organic materials for next-generation electronic and photonic devices. Building on its established success in organic solar cells, a significant research avenue is its application in high-efficiency Organic Light-Emitting Diodes (OLEDs). The core 2,3-diphenylquinoxaline (B159395) structure is known for its electron-accepting properties and fluorescence, which are beneficial for OLEDs. chemimpex.com By functionalizing the 5,8-dibromo positions, researchers can develop novel host and emissive materials with improved charge transport and luminescence efficiency.

Another promising area is the development of advanced chemical sensors. The quinoxaline (B1680401) moiety can interact with various analytes, and by attaching specific recognition units at the bromine positions, it is possible to design highly selective and sensitive fluorescent probes. chemimpex.com These sensors could be tailored for detecting metal ions, anions, or biologically relevant molecules.

Furthermore, the D-A-D architecture enabled by this compound is being explored for luminescent solar concentrators (LSCs). cnr.it Future research could focus on synthesizing a broader library of derivatives to optimize their absorption and emission profiles for better light harvesting and concentration, thereby improving the efficiency of LSCs integrated into buildings and solar panels. Exploring different cross-coupling reactions beyond Suzuki, such as Sonogashira coupling, could also yield novel materials with unique linear, rigid structures suitable for various applications in molecular electronics. nasa.gov

Table 2: Examples of Derivatives Synthesized from this compound

| Derivative Name | Abbreviation | Synthesis Method | Reactants | Potential Application |

|---|---|---|---|---|

| 4,4'-(2,3-Diphenylquinoxaline-5,8-diyl)bis(N,N-diphenyl)aniline | DQ1 | Suzuki-Miyaura Coupling cnr.it | This compound and (4-(diphenylamino)phenyl)boronic acid cnr.it | Luminescent Solar Concentrators cnr.it |

| 4,4'-(2,3-Diphenylquinoxaline-5,8-diyl)bis(N,N-bis(4-(hexyloxy))phenyl)aniline | DQ2 | Suzuki-Miyaura Coupling cnr.it | This compound and N,N-bis(4-(hexyloxy)phenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline cnr.it | Luminescent Solar Concentrators cnr.it |

Challenges and Opportunities for Future Development in Advanced Materials Science

The future development of materials based on this compound presents both challenges and significant opportunities.

Challenges:

Cost of Catalysts: Palladium catalysts, commonly used for cross-coupling reactions, are expensive. libretexts.org Research into more cost-effective and recyclable catalyst systems based on earth-abundant metals is crucial for large-scale production.

Material Stability: The long-term chemical and photophysical stability of the synthesized materials is a critical factor for their viability in commercial devices. Degradation pathways need to be thoroughly understood and mitigated through molecular design.

Solubility: As the molecular complexity of the derivatives increases, their solubility can decrease, posing challenges for solution-based processing techniques commonly used in organic electronics fabrication.

Opportunities:

Vast Chemical Space: The two bromine atoms offer a gateway to a vast and largely unexplored chemical space. There is a tremendous opportunity to synthesize a wide array of novel materials by introducing different functional groups, leading to a new generation of organic semiconductors, emitters, and sensors with precisely engineered properties.

Tuning Optoelectronic Properties: The compound provides a rigid and well-defined core, allowing for a systematic study of structure-property relationships. This understanding can guide the rational design of materials with targeted bandgaps, charge mobilities, and emission colors for specific applications.

Multifunctional Materials: There is an opportunity to design multifunctional materials by incorporating other functional moieties alongside the quinoxaline core. For example, integrating photo-switchable units could lead to light-responsive materials, or adding chiral centers could induce chiroptical properties.

Interdisciplinary Applications: While the focus has been on organic electronics, derivatives of this compound could find applications in other fields such as medicinal chemistry, where quinoxaline derivatives have shown diverse pharmacological activities, or in catalysis. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,4'-(2,3-Diphenylquinoxaline-5,8-diyl)bis(N,N-diphenyl)aniline |

| 4,4'-(2,3-Diphenylquinoxaline-5,8-diyl)bis(N,N-bis(4-(hexyloxy))phenyl)aniline |

| 3,3'-(2,3-Diphenylquinoxaline-5,8-diyl)bis(10-(4-methoxyphenyl))-10H-phenothiazine |

| (4-(diphenylamino)phenyl)boronic acid |

| N,N-bis(4-(hexyloxy)phenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

| (10-(4-methoxyphenyl)-10H-phenothiazin-3-yl)boronic acid |

| Palladium |

Q & A

Basic Questions

Q. What are the standard synthesis and purification protocols for 5,8-Dibromo-2,3-diphenylquinoxaline?

- Methodology : The compound is typically synthesized via bromination of 2,3-diphenylquinoxaline using brominating agents like or . Key steps include:

- Using anhydrous tetrahydrofuran (THF) as a solvent, dried over Na/benzophenone ketal to eliminate moisture .

- Purification via column chromatography (silica gel, 0.035–0.075 mm, 60 Å pore size) with eluents optimized for polarity .

- Characterization by and NMR in deuterated chloroform (CDCl) to confirm structure and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR : Peaks at δ 7.32–8.19 ppm (aromatic protons) and absence of residual solvent peaks (e.g., THF at δ 1.72–3.58 ppm) .

- FT-IR : Bands at 1558–1548 cm (C=N stretching) and 1477–1440 cm (C=C aromatic vibrations) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., m/z 448.93 for [M+H]) .

Q. What safety precautions are required when handling this compound?

- Safety Protocol :

- Use PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2A) .

- Work in a fume hood to prevent inhalation of fine powders.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can the electron-accepting properties of this compound be experimentally evaluated for photovoltaic applications?

- Methodology :

- Cyclic Voltammetry (CV) : Measure reduction potentials to estimate LUMO energy levels. For example, a LUMO of −3.4 eV suggests strong electron affinity .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to correlate with experimental data. Imine nitrogens in quinoxaline enhance electron-withdrawing capacity .

- Photovoltaic Device Testing : Blend with donor polymers (e.g., benzo[1,2-b:4,5-b']dithiophene) and measure power conversion efficiency (PCE) under AM1.5G solar simulation .

Q. How can reaction conditions be optimized to enhance yields in Suzuki coupling reactions involving this compound?

- Optimization Strategies :

- Use Pd(PPh) or Pd(dba) catalysts with ligand systems (e.g., SPhos) to improve cross-coupling efficiency .

- Maintain inert atmosphere (N/Ar) and anhydrous conditions to prevent catalyst deactivation.

- Monitor reaction progress via TLC and isolate intermediates (e.g., boronic acid derivatives) via precipitation or extraction .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

- Troubleshooting Approach :

- Validate solvent effects: CDCl vs. DMSO-d can shift aromatic proton signals by 0.1–0.3 ppm .

- Compare with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) to identify misassignments.

- Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex derivatives .

Q. What role does this compound play in enhancing the stability of polymer solar cells?

- Mechanistic Insight :

- As an electron-deficient comonomer, it reduces bandgap (1.70–1.87 eV) in donor-acceptor copolymers, improving light absorption in the visible range .

- Blending with fullerene derivatives (e.g., PCBM) at 1:1.5–1:2 (w/w) ratios optimizes phase separation for charge transport .

- Stability testing under continuous illumination (e.g., 100 mW/cm) shows <10% PCE loss over 500 hours due to reduced photo-oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.